molecular formula C18H18N6O2 B6440808 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine CAS No. 2549052-98-2

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B6440808
CAS No.: 2549052-98-2
M. Wt: 350.4 g/mol
InChI Key: GCFXLCRAAZRILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, piperidine, pyridine, and pyrimidine rings within its structure contributes to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine are specific enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound binds to the active site of its target kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. The inhibition of kinase activity leads to a reduction in cell proliferation and induces apoptosis in cancer cells .

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By inhibiting these pathways, the compound effectively reduces the growth and survival of cancer cells. The disruption of these pathways also leads to the activation of pro-apoptotic factors, further promoting cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. The compound is distributed widely in the body, with a preference for tumor tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes .

Result of Action

At the molecular level, the compound’s action results in the inhibition of kinase activity, leading to decreased phosphorylation of key signaling proteins. This results in the suppression of cell proliferation and induction of apoptosis. At the cellular level, the compound reduces tumor growth and enhances the sensitivity of cancer cells to other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the formation of the piperidine ring. The pyridine and pyrimidine rings are then introduced through subsequent reactions. Key steps may include:

    Formation of Imidazole Derivative: This can be achieved through the reaction of glyoxal and ammonia, followed by functionalization to introduce the carbonyl group.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Introduction of Pyridine and Pyrimidine Rings: These rings can be introduced through nucleophilic substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-2-yl)pyrimidine
  • 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-3-yl)pyrimidine
  • 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-5-yl)pyrimidine

Uniqueness

The uniqueness of 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine lies in its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile tool in research and potential therapeutic applications.

Properties

IUPAC Name

1H-imidazol-5-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-17(16-11-20-12-23-16)24-7-3-15(4-8-24)26-18-21-9-14(10-22-18)13-1-5-19-6-2-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFXLCRAAZRILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.